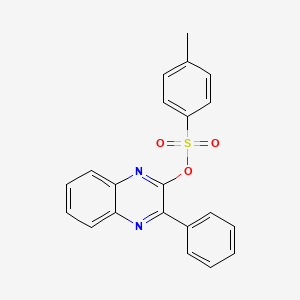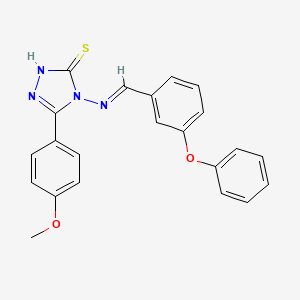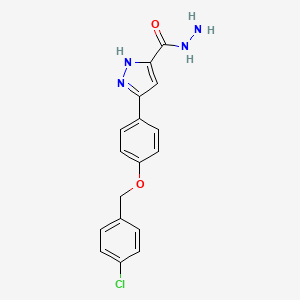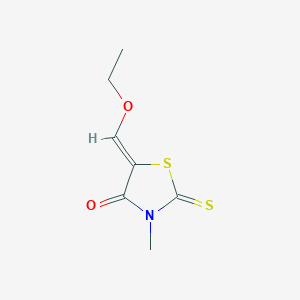![molecular formula C29H29N3O B12006639 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12006639.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound that features a biphenyl group, a tetrahydrocarbazole moiety, and a hydrazide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves the following steps:
-
Formation of the Biphenyl Aldehyde: : The starting material, biphenyl, is subjected to a formylation reaction to introduce an aldehyde group at the para position. This can be achieved using the Vilsmeier-Haack reaction, where biphenyl reacts with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form 4-formylbiphenyl.
-
Synthesis of the Hydrazide: : The tetrahydrocarbazole derivative is synthesized through a Fischer indole synthesis, starting from cyclohexanone and phenylhydrazine. The resulting tetrahydrocarbazole is then reacted with propanoyl chloride to form the corresponding hydrazide.
-
Condensation Reaction: : The final step involves the condensation of the biphenyl aldehyde with the tetrahydrocarbazole hydrazide under acidic conditions to form N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrocarbazole moiety, leading to the formation of carbazole derivatives.
Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carbazole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing drugs with specific biological activities.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
作用机制
The mechanism by which N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The biphenyl and tetrahydrocarbazole moieties can engage in π-π stacking interactions, while the hydrazide linkage can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(9H-carbazol-9-yl)propanehydrazide: Similar structure but lacks the tetrahydro component.
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)butanehydrazide: Similar structure with a butane linker instead of propane.
Uniqueness
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is unique due to the combination of its biphenyl, tetrahydrocarbazole, and hydrazide functionalities
属性
分子式 |
C29H29N3O |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-phenylphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C29H29N3O/c1-21(22-15-17-24(18-16-22)23-9-3-2-4-10-23)30-31-29(33)19-20-32-27-13-7-5-11-25(27)26-12-6-8-14-28(26)32/h2-5,7,9-11,13,15-18H,6,8,12,14,19-20H2,1H3,(H,31,33)/b30-21+ |
InChI 键 |
ACZANERBTJMZQI-MWAVMZGNSA-N |
手性 SMILES |
C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(C=C4)C5=CC=CC=C5 |
规范 SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(C=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12006607.png)
![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12006610.png)




